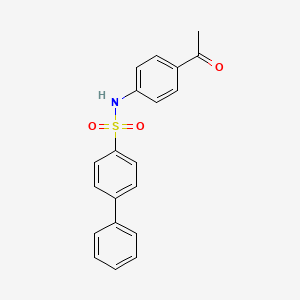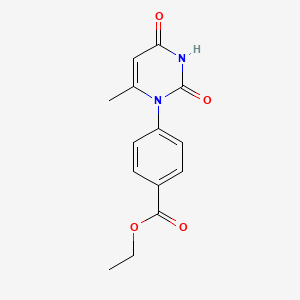
ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate
Descripción general
Descripción
Ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate, also known as EMDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMDP is a pyrimidine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and viral replication. This compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. It has also been suggested that this compound may inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield can be improved by optimizing the reaction conditions. This compound has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate. One direction is to explore its potential as a novel anticancer agent. This compound has been shown to have antitumor properties, and further studies are needed to determine its effectiveness in vivo. Another direction is to investigate its potential as an antiviral agent. This compound has been found to inhibit the replication of HIV and HSV, and further studies are needed to determine its effectiveness against other viruses. In addition, future studies could focus on improving the bioavailability of this compound and developing new synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to have antitumor, antiviral, and antimicrobial properties. It has been synthesized using various methods, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including its potential as a novel anticancer and antiviral agent.
Aplicaciones Científicas De Investigación
Ethyl 4-(6-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate has been studied extensively for its potential applications in various fields. It has been shown to have antitumor, antiviral, and antimicrobial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has also been studied for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
ethyl 4-(6-methyl-2,4-dioxopyrimidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-13(18)10-4-6-11(7-5-10)16-9(2)8-12(17)15-14(16)19/h4-8H,3H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJABZGOIYSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466387.png)
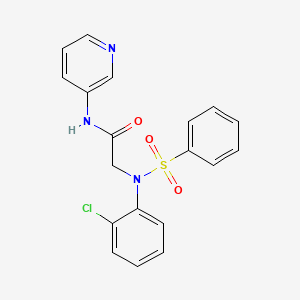
![8-allyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466413.png)
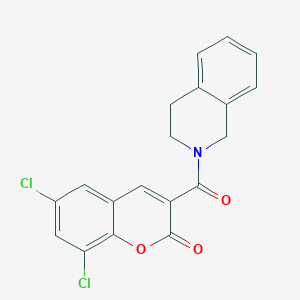
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3466433.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3466437.png)
![N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466443.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3466458.png)
![N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466477.png)
![ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3466480.png)
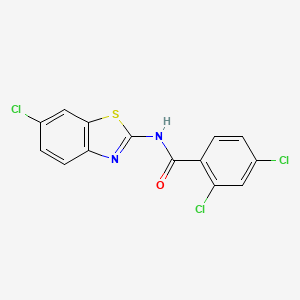

![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3466501.png)
